molecular formula C39H72O5 B1243327 1-(9Z-hexadecenoyl)-2-(11Z-eicosenoyl)-sn-glycerol

1-(9Z-hexadecenoyl)-2-(11Z-eicosenoyl)-sn-glycerol

Cat. No.: B1243327
M. Wt: 621 g/mol
InChI Key: FBCDXXQBGHZSLI-JSTCSLLMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DG(16:1(9Z)/20:1(11Z)/0:0)[iso2], also known as diacylglycerol(36:2) or DAG(16:1/20:1), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(16:1(9Z)/20:1(11Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(16:1(9Z)/20:1(11Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(16:1(9Z)/20:1(11Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(16:1(9Z)/20:1(11Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(16:1(9Z)/20:1(11Z)/0:0)[iso2] is involved in phosphatidylcholine biosynthesis PC(16:1(9Z)/20:1(11Z)) pathway and phosphatidylethanolamine biosynthesis pe(16:1(9Z)/20:1(11Z)) pathway. DG(16:1(9Z)/20:1(11Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:1(9Z)/20:1(11Z)/18:3(9Z, 12Z, 15Z)) pathway, de novo triacylglycerol biosynthesis TG(16:1(9Z)/20:1(11Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)) pathway, de novo triacylglycerol biosynthesis TG(16:1(9Z)/20:1(11Z)/18:1(9Z)) pathway, and de novo triacylglycerol biosynthesis TG(16:1(9Z)/20:1(11Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)) pathway.
DG(16:1(9Z)/20:1(11Z)/0:0) is a diacylglycerol 36:2.

Properties

Molecular Formula

C39H72O5

Molecular Weight

621 g/mol

IUPAC Name

[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (Z)-icos-11-enoate

InChI

InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-39(42)44-37(35-40)36-43-38(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h14,16-18,37,40H,3-13,15,19-36H2,1-2H3/b16-14-,18-17-/t37-/m0/s1

InChI Key

FBCDXXQBGHZSLI-JSTCSLLMSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCC/C=C\CCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(9Z-hexadecenoyl)-2-(11Z-eicosenoyl)-sn-glycerol
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Reactant of Route 6
1-(9Z-hexadecenoyl)-2-(11Z-eicosenoyl)-sn-glycerol

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